1-Benzyl-4-(3-hydroxypropyl)piperazine
Description
1-Benzyl-4-(3-hydroxypropyl)piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a 3-hydroxypropyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in neuroprotection, receptor modulation, and anticancer activity.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C14H22N2O/c17-12-4-7-15-8-10-16(11-9-15)13-14-5-2-1-3-6-14/h1-3,5-6,17H,4,7-13H2 |
InChI Key |
BKRJTLPVSARANE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogues
Substituent Effects on Physicochemical Properties
- Hydrophilicity : The 3-hydroxypropyl group in this compound enhances water solubility compared to lipophilic chains like 3-phenylpropyl (logP reduced by ~1–2 units) . This property may improve bioavailability but reduce blood-brain barrier penetration relative to analogues like GBR 12909 .
- For example, in neuroprotective analogues (e.g., Compound 18), this group correlates with antioxidant efficacy .
Quantitative Structure-Activity Relationships (QSAR)
highlights that substituent lipophilicity and electronic effects significantly influence cerebral vasodilation in benzylpiperazines. For this compound:
- Lipophilicity : The hydroxypropyl group’s polarity may position it favorably in hydrophilic binding pockets, contrasting with the 3-phenylpropyl analogue’s preference for hydrophobic regions .
- Steric Effects : The linear hydroxypropyl chain likely reduces steric hindrance compared to branched or aromatic substituents, enabling broader conformational flexibility .
Research Findings and Implications
- Anticancer Potential: Bispidine derivatives with 3-hydroxypropyl groups () exhibit cytotoxic activity, suggesting that the target compound’s hydroxypropyl chain could enhance interactions with DNA or enzymes involved in apoptosis .
- Neuropsychiatric Applications : Piperazine derivatives with hydrophilic substituents (e.g., 5-HT6 receptor ligands in ) show reduced receptor affinity but improved metabolic stability, a trade-off that may apply to the target compound .
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